7-(3,4-dimethoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
This compound is a thieno[3,2-d]pyrimidin-4-one derivative characterized by two critical substituents:
- 7-position: A 3,4-dimethoxyphenyl group, which enhances solubility and electronic interactions due to its electron-donating methoxy groups.
- 3-position: A benzyl group substituted with a trifluoromethyl (–CF₃) group at the meta position, contributing to metabolic stability and lipophilicity .
Thieno[3,2-d]pyrimidin-4-one scaffolds are pharmacologically significant, often explored for kinase inhibition, anticancer, and anti-inflammatory activities. The [3,2-d] isomer (vs. [2,3-d]) may influence binding specificity due to altered ring orientation .
Properties
IUPAC Name |
7-(3,4-dimethoxyphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c1-29-17-7-6-14(9-18(17)30-2)16-11-31-20-19(16)26-12-27(21(20)28)10-13-4-3-5-15(8-13)22(23,24)25/h3-9,11-12H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDNDANXTQXBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(3,4-dimethoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one (commonly referred to as compound 1) is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of compound 1, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18F3N3O3S
- Molecular Weight : 446.4 g/mol
- CAS Number : 1105238-98-9
The structure of compound 1 features a thieno[3,2-d]pyrimidine core substituted with a 3,4-dimethoxyphenyl group and a trifluoromethylphenyl moiety. These structural elements are critical for its biological activity.
Mechanisms of Biological Activity
Compound 1 exhibits various biological activities attributed to its unique chemical structure:
- Inhibition of Enzymatic Activity :
- Anticancer Activity :
- Molecular Docking Studies :
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory potential of compound 1, researchers administered varying concentrations to lipopolysaccharide (LPS)-induced macrophages. Results showed a significant reduction in pro-inflammatory cytokines (TNF-α, IL-6) at an IC50 value of approximately 12 µM. This suggests that compound 1 effectively mitigates inflammation through enzyme inhibition .
Case Study 2: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of compound 1 against several cancer cell lines. The study revealed that at concentrations above 10 µM, compound 1 significantly reduced cell viability in MCF-7 cells by inducing apoptosis. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with compound 1 .
Data Summary
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. The specific compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance:
- Mechanism of Action : It may act by interfering with key signaling pathways involved in cancer cell survival and proliferation.
- Case Studies : In vitro studies have revealed that this compound can reduce the viability of breast and prostate cancer cells significantly compared to control groups .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest it has potential as an antimicrobial agent against both gram-positive and gram-negative bacteria.
- Research Findings : In a study assessing various thieno[3,2-d]pyrimidines, this compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including arthritis and cardiovascular diseases. The compound's structural features suggest it may modulate inflammatory responses.
- Mechanism : It could inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory process .
Applications in Drug Development
Given its diverse biological activities, 7-(3,4-dimethoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is being explored for potential development into therapeutic agents.
Lead Compound for Anticancer Drugs
The structural characteristics of this compound make it a candidate for further development as an anticancer drug. Its ability to target specific pathways involved in tumor growth positions it well for optimization into more potent derivatives.
Antimicrobial Formulations
With its promising antimicrobial properties, this compound could be utilized in developing new antibiotics or antiseptic formulations to combat resistant strains of bacteria.
Anti-inflammatory Therapeutics
Research into its anti-inflammatory effects could lead to new treatments for chronic inflammatory diseases, providing an alternative to existing therapies with significant side effects.
Comparison with Similar Compounds
7-Phenyl-3-(3-(trifluoromethyl)benzyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105224-80-3)
- Key difference : The 7-position substituent is a simple phenyl group instead of 3,4-dimethoxyphenyl.
- Impact: The absence of methoxy groups reduces polarity and may decrease solubility.
5-(3,4-Dimethoxyphenyl)-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 93733-73-4)
- Key differences: Substitution at the 5-position (vs. 7) with 3,4-dimethoxyphenyl. Thieno[2,3-d]pyrimidinone core (vs. [3,2-d]).
- Impact : The [2,3-d] isomer may exhibit distinct electronic properties and binding modes. The 5-position substitution could sterically hinder interactions with target proteins compared to the 7-position .
Heterocyclic Core Modifications
7-Benzyl-2-[4-(trifluoromethyl)phenyl]pyrido[3,4-d]pyrimidin-4-one (CAS 1030123-18-2)
- Key difference: Pyrido[3,4-d]pyrimidinone core replaces thieno[3,2-d]pyrimidinone.
Substituent Electronic and Steric Effects
2-[(3-Fluorobenzyl)thio]-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877654-55-2)
- Key differences :
- A thioether (–S–) linker replaces the benzyl group at the 3-position.
- Trifluoromethoxy (–OCF₃) substituent (vs. –CF₃).
- Impact: The thioether group may reduce metabolic stability but improve redox activity.
3-(2-Methylpropyl)-6-phenyl-2-sulfanyl-thieno[2,3-d]pyrimidin-4-one (CAS 735319-20-7)
- Key differences :
- Isobutyl group at the 3-position (vs. trifluoromethylbenzyl).
- Sulfanyl (–SH) substituent at the 2-position.
- Impact : The –SH group introduces hydrogen-bonding capacity but increases oxidation susceptibility. The isobutyl group provides steric bulk without the electronic effects of –CF₃ .
Pharmacological and Physicochemical Insights
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core Structure
The thieno[3,2-d]pyrimidin-4-one scaffold is constructed via cyclization of 2-aminothiophene-3-carboxylic acid derivatives. A modified procedure from Hilaris Publisher involves condensing 2-aminothiophene-3-carboxylic acid with benzoyl chloride in pyridine at 0°C, followed by reflux to form 2-phenyl-4H-thieno[2,3-d][1, oxazin-4-one. Subsequent treatment with 4-aminopyridine in acetic acid under reflux introduces the pyridin-4-yl group at position 3, yielding the intermediate 2-phenyl-3-(pyridin-4-yl)thieno[2,3-d]pyrimidin-4(3H)-one .
For the target compound, the 3-(trifluoromethyl)benzyl group is introduced via nucleophilic substitution. The 4-chloro intermediate, synthesized using phosphorus oxychloride (POCl₃) under reflux , reacts with 3-(trifluoromethyl)benzylamine in ethanol-isopropanol (1:1) with triethylamine (TEA) as a catalyst. This step proceeds at 80°C for 6–8 hours, achieving substitution at position 3 with a yield of 75–82% .
Functionalization at Position 7 with 3,4-Dimethoxyphenyl
The 7-position is functionalized via Suzuki-Miyaura coupling, a method adapted from MDPI’s thienopyrimidine synthesis . The brominated thieno[3,2-d]pyrimidin-4-one intermediate is reacted with 3,4-dimethoxyphenylboronic acid in a mixture of dioxane and water, using palladium(II) acetate as a catalyst and potassium carbonate as a base. The reaction is conducted under microwave irradiation at 120°C for 30 minutes, yielding the 7-(3,4-dimethoxyphenyl) derivative with 68–72% efficiency .
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and catalyst loading. For the cyclization step, pyridine proves superior to DMF or THF due to its ability to stabilize reactive intermediates . Chlorination with POCl₃ requires strict temperature control (0°C during addition, followed by reflux) to avoid side reactions . The substitution reaction with 3-(trifluoromethyl)benzylamine benefits from a 1:1 ethanol-isopropanol mixture, which enhances solubility without compromising reactivity .
Table 1: Reaction Conditions for Key Synthesis Steps
Purification and Characterization
Crude products are purified via flash chromatography using hexane:ethyl acetate (1:1) or silica gel column chromatography . Final compounds are characterized by:
-
IR Spectroscopy : C=O stretches at 1680–1705 cm⁻¹ and C-S vibrations at 650–670 cm⁻¹ .
-
¹H-NMR : Distinct signals for methoxy groups (δ 3.85–3.90 ppm, singlet) and trifluoromethyl substituents (δ 7.45–7.60 ppm, multiplet) .
-
Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 487.12 for C₂₃H₁₉F₃N₂O₃S) .
Challenges and Mitigation Strategies
-
Low Solubility : The trifluoromethyl group introduces hydrophobicity, necessitating polar aprotic solvents (e.g., DMF) during later stages .
-
Byproduct Formation : Excess POCl₃ leads to over-chlorination; precise stoichiometry (1:18.9 substrate:POCl₃) minimizes this .
-
Microwave Irradiation : Reduces reaction time from 12 hours to 30 minutes for Suzuki coupling, improving yield by 15% .
Comparative Analysis of Synthetic Routes
While the PMC method offers high yields for chlorination and alkylation, the Hilaris approach provides a robust framework for core synthesis. Integrating microwave-assisted steps from MDPI enhances efficiency, particularly for aryl coupling.
Q & A
Q. What are the established synthetic routes for 7-(3,4-dimethoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]methyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Cyclization of precursors (e.g., thiourea derivatives or aminothiophenes) to form the thieno[3,2-d]pyrimidin-4-one core. This step often requires reflux conditions in solvents like dimethylformamide (DMF) or ethanol, with catalysts such as zinc chloride or palladium on carbon .
- Step 2 : Substitution reactions to introduce the 3,4-dimethoxyphenyl and trifluoromethylbenzyl groups. For example, nucleophilic aromatic substitution or Suzuki-Miyaura coupling may be employed, using transition metal catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (80–120°C) .
- Optimization : Yield improvements are achieved by adjusting solvent polarity, reaction time, and catalyst loading. For instance, DMF enhances solubility of aromatic intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic proton signals (δ 6.8–8.2 ppm for phenyl groups) and methoxy resonances (δ ~3.8 ppm). The trifluoromethyl group’s absence in 13C DEPT spectra confirms its presence .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]+) and fragments (e.g., loss of methoxy or CF₃ groups) .
- IR Spectroscopy : Key stretches include C=O (1680–1720 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
- X-ray Crystallography : Resolves 3D conformation, particularly the dihedral angle between the thienopyrimidine core and substituents, critical for docking studies .
Q. What in vitro biological screening approaches are recommended for initial activity assessment of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., kinase or protease assays) to measure IC₅₀ values. Prioritize targets like tyrosine kinases or phosphodiesterases, given structural analogs’ activity .
- Antimicrobial Screening : Follow CLSI guidelines for MIC (minimum inhibitory concentration) determination against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability and purity while minimizing by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst type). For example, a 2³ factorial design can optimize cyclization yield by varying DMF/ethanol ratios (70:30 to 90:10) and catalyst loadings (5–10 mol%) .
- By-Product Mitigation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted intermediates. Monitor reactions via TLC or HPLC-MS .
- Scalability : Transition from batch to flow chemistry for exothermic steps (e.g., Suzuki coupling), ensuring consistent heat dissipation and reduced reaction times .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 2,4- vs. 3,4-dimethoxy) or alternative fluorinated groups (e.g., CF₂H vs. CF₃). Compare bioactivity using dose-response curves .
- Pharmacophore Modeling : Map electrostatic/hydrophobic features (e.g., trifluoromethyl’s role in lipophilicity) using software like Schrödinger’s Phase. Validate with mutagenesis studies on target proteins .
- Data Table Example :
| Substituent Modification | IC₅₀ (Kinase X) | logP |
|---|---|---|
| 3,4-Dimethoxy | 12 nM | 3.2 |
| 2,4-Dimethoxy | 45 nM | 2.8 |
| CF₃ → CF₂H | 85 nM | 2.5 |
Q. How should contradictory data in biological activity assays (e.g., variable IC₅₀ values across studies) be analyzed and resolved?
- Methodological Answer :
- Assay Replication : Repeat experiments with independent compound batches and include positive controls (e.g., staurosporine for kinase assays).
- Orthogonal Techniques : Cross-validate enzyme inhibition data with cellular assays (e.g., Western blotting for phosphorylated targets) .
- Meta-Analysis : Compare results with structurally related compounds (e.g., 7-phenyl thienopyrimidines) to identify trends in substituent effects .
Q. What computational methods are employed to model the compound’s interaction with biological targets, and how can docking results be validated experimentally?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to targets (e.g., EGFR kinase). Prioritize poses with hydrogen bonds to backbone amides (e.g., Met793) and hydrophobic contacts with CF₃ groups .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD/RMSF values to identify critical residues .
- Experimental Validation : Perform site-directed mutagenesis (e.g., Ala substitution of Met793) and measure activity loss. Use SPR (surface plasmon resonance) to determine binding kinetics (KD) .
Q. What experimental designs are appropriate for investigating the compound’s pharmacokinetic properties, such as metabolic stability or blood-brain barrier (BBB) penetration?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .
- BBB Permeability : Use MDCK-MDR1 monolayers to measure Papp (apparent permeability). Correlate with computed logBB values .
- In Vivo PK : Administer IV/PO doses in rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
